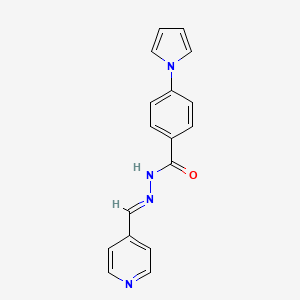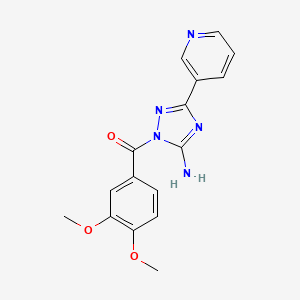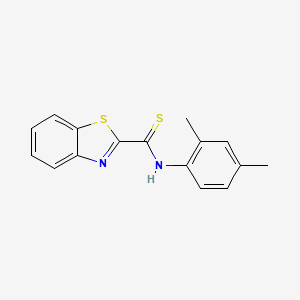
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide, also known as DMP 840, is a chemical compound that has attracted the attention of researchers due to its potential applications in the field of medicinal chemistry. This compound is a selective antagonist of the metabotropic glutamate receptor 5 (mGluR5), which is a G protein-coupled receptor that is involved in various physiological processes such as synaptic plasticity, learning, and memory.
科学研究应用
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 has been extensively studied for its potential applications in the treatment of various neurological and psychiatric disorders such as anxiety, depression, schizophrenia, and addiction. The mGluR5 receptor has been implicated in the pathophysiology of these disorders, and selective antagonists such as this compound 840 have been shown to modulate the activity of this receptor and improve the symptoms of these conditions.
作用机制
The mechanism of action of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 involves its selective binding to the mGluR5 receptor and inhibiting its activity. This receptor is involved in the regulation of glutamate neurotransmission, which is a key mediator of synaptic plasticity and learning and memory processes. By inhibiting the activity of this receptor, this compound 840 can modulate the release of glutamate and improve the function of neural circuits that are disrupted in various neurological and psychiatric disorders.
Biochemical and Physiological Effects
This compound 840 has been shown to have a number of biochemical and physiological effects that are related to its selective antagonism of the mGluR5 receptor. These effects include the modulation of synaptic plasticity, the regulation of neurotransmitter release, the improvement of cognitive function, and the reduction of anxiety and depression-like behaviors.
实验室实验的优点和局限性
One of the main advantages of using N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 in lab experiments is its high selectivity for the mGluR5 receptor, which allows for the specific modulation of this receptor without affecting other glutamate receptors. This selectivity also reduces the potential for off-target effects and improves the safety profile of the compound. However, one limitation of using this compound 840 is its relatively low potency compared to other mGluR5 antagonists, which may require higher concentrations of the compound to achieve the desired effects.
未来方向
There are several future directions for the research on N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 and its potential applications in the field of medicinal chemistry. One direction is the development of more potent and selective mGluR5 antagonists that can improve the efficacy and safety of this class of compounds. Another direction is the investigation of the molecular mechanisms underlying the effects of this compound 840 on synaptic plasticity and learning and memory processes. Additionally, the potential applications of this compound 840 in the treatment of other neurological and psychiatric disorders such as Parkinson's disease and autism spectrum disorder warrant further investigation.
合成方法
The synthesis of N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide 840 involves the reaction of 3,5-dimethylpyrazole-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride, which is then reacted with 3-methoxybenzamide in the presence of a base such as triethylamine. The resulting product is purified using column chromatography to obtain this compound 840 in high yield and purity.
属性
IUPAC Name |
N-(3,5-dimethyl-1H-pyrazol-4-yl)-3-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-8-12(9(2)16-15-8)14-13(17)10-5-4-6-11(7-10)18-3/h4-7H,1-3H3,(H,14,17)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEUKNUWAZINCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C)NC(=O)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,6-dimethylbenzo-1,4-quinone 4-[O-(4-bromobenzoyl)oxime]](/img/structure/B5693842.png)
![N-(2,6-dimethylphenyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5693846.png)

![1,1'-[oxybis(1-oxo-2,1-ethanediyl)]dipyrrolidine](/img/structure/B5693867.png)

![4-[(2,2-dimethylpropanoyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B5693883.png)
![5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5693890.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-4-ethylbenzenesulfonohydrazide](/img/structure/B5693895.png)

![2-benzyl-3-methyl-1-(1-piperidinyl)pyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B5693926.png)

![N'-[2-(1-naphthyloxy)acetyl]-2-thiophenecarbohydrazide](/img/structure/B5693934.png)
![2-methyl-3-[(3-nitrobenzyl)oxy]quinoxaline](/img/structure/B5693941.png)
![4-(3,4-dimethylphenyl)-4-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B5693942.png)